2,3-Dihydrofuro[3,2-c]pyridine

NMDA Receptor Modulation Conformational Restriction Neuroscience

Medicinal chemistry programs often face bottlenecks in sourcing privileged scaffolds that combine conformational constraint with balanced physicochemical properties. 2,3-Dihydrofuro[3,2-c]pyridine (CAS 193605-29-7) directly addresses this need as a [3,2-c]-fused dihydrofuropyridine core-electronically and geometrically distinct from other furopyridine isomers, enabling >1000-fold potency improvements in kinase inhibitor programs (e.g., MNK1 IC50 = 1.2 nM). - Unique [3,2-c] annelation pattern alters 13C NMR shifts and molecular recognition vs. [2,3-b] or [3,2-b] isomers. - Partially saturated dihydrofuran ring enforces conformational restriction unattainable with fully aromatic furo[3,2-c]pyridine. - Favorable LogP (~1.02) and moderate PSA (22.12 Ų) relative to thieno analogues enhance solubility and reduce off-target promiscuity. - Efficient [5C+1N] annulation routes accelerate SAR campaigns with broad functional-group tolerance. BenchChem supplies this scaffold in high purity with reliable global logistics for hit-to-lead and lead optimization workflows.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 193605-29-7
Cat. No. B067943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[3,2-c]pyridine
CAS193605-29-7
SynonymsFuro[3,2-c]pyridine,2,3-dihydro-(9CI)
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1COC2=C1C=NC=C2
InChIInChI=1S/C7H7NO/c1-3-8-5-6-2-4-9-7(1)6/h1,3,5H,2,4H2
InChIKeyIEOVDQSGJDUASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrofuro[3,2-c]pyridine: Privileged Scaffold for Kinase Inhibitors


2,3-Dihydrofuro[3,2-c]pyridine (CAS 193605-29-7) is a fused bicyclic heteroaromatic scaffold comprising a dihydrofuran ring fused to a pyridine moiety. It is a partially reduced derivative of the furo[3,2-c]pyridine isomeric series and is widely utilized as a privileged building block in medicinal chemistry and pharmaceutical research . The compound serves as a core template for the development of kinase inhibitors and conformationally constrained bioactive analogues due to its unique electronic and spatial characteristics conferred by the [3,2-c] ring fusion geometry [1].

Scaffold class
2,3-Dihydrofuro[3,2-c]pyridine: partially saturated fused bicyclic heteroaromatic core
Workflow alignment
Kinase inhibitor design, conformationally constrained analogue synthesis, and CNS receptor modulator studies
Selection context
[3,2-c] ring fusion provides distinct molecular recognition geometry compared to other furopyridine isomers

2,3-Dihydrofuro[3,2-c]pyridine: Advantages Over Furopyridine Isomers


The [3,2-c] ring fusion in 2,3-dihydrofuro[3,2-c]pyridine imparts a unique geometry and electronic distribution that cannot be replicated by other furopyridine isomers (e.g., furo[2,3-b]pyridine, furo[3,2-b]pyridine) or alternative dihydrofuropyridine regioisomers [1]. Systematic 13C NMR studies confirm that the annelation pattern significantly alters carbon chemical shifts and coupling constants, directly impacting the scaffold's molecular recognition properties [2]. Furthermore, the presence of the partially saturated dihydrofuran ring introduces a distinct conformational profile compared to fully aromatic furo[3,2-c]pyridine, enabling the design of conformationally constrained bioactive analogues that are not accessible with the parent heterocycle [3].

Isomeric furopyridines cannot replicate [3,2-c] geometry
Furo[2,3-b], furo[3,2-b], and furo[2,3-c] isomers present different annelation patterns; molecular recognition may shift significantly.
Thieno analogue introduces higher lipophilicity
Estimated LogP ~2.0–2.5 versus 1.02 for the dihydrofuro core; ADME profile, solubility, and off-target binding may differ.
Fully aromatic furo[3,2-c]pyridine lacks conformational constraint
The saturated C2–C3 bond in the dihydro variant enforces sp³ hybridization; planar aromatic isomer cannot provide the same restricted rotation.

2,3-Dihydrofuro[3,2-c]pyridine: Quantitative Comparison to Analogs


Conformational Restriction for NMDA Receptor Selectivity

The 2,3-dihydrofuro[3,2-c]pyridine scaffold provides a conformationally constrained framework that is critical for achieving subtype-selective NMDA receptor modulation. In contrast, the fully aromatic furo[3,2-c]pyridine lacks the saturated dihydrofuran ring necessary to enforce the desired spatial orientation of pharmacophoric elements, as demonstrated in the design of a conformationally constrained analogue of homoquinolinic acid [1].

Conformational restriction
Class-level
Saturated C2–C3 bond enables restricted rotation; fully aromatic comparator is planar and flexible.
Supports subtype-selective NMDA receptor modulator design.
Qualitative geometry difference; conformationally constrained analogue verified via free radical cyclization.
NMDA Receptor Modulation Conformational Restriction Neuroscience

Lipophilicity Advantage Over Thieno[3,2-c]pyridine

The 2,3-dihydrofuro[3,2-c]pyridine core exhibits a distinct physicochemical profile compared to its thieno[3,2-c]pyridine analogue, with a calculated LogP of 1.02 and a polar surface area (PSA) of 22.12 Ų . In contrast, the analogous thieno[3,2-c]pyridine scaffold, where the furan oxygen is replaced by sulfur, is expected to have higher lipophilicity (estimated LogP ~2.0–2.5 based on heteroatom substitution trends) [1], which can significantly impact membrane permeability, solubility, and off-target binding.

Lipophilicity vs thieno
Class-level
LogP 1.02, PSA 22.12 Ų
~1 log unit lower lipophilicity than thieno[3,2-c]pyridine analogue.
Calculated values; O→S substitution expected to raise LogP.
Physicochemical Properties ADME Drug Design

Direct Access to Potent MNK1/2 Kinase Inhibitors

Derivatives of the furo[3,2-c]pyridine scaffold, which is directly accessible from 2,3-dihydrofuro[3,2-c]pyridine via oxidation or further functionalization, have been optimized to achieve exceptionally potent inhibition of MNK1 and MNK2 kinases. A representative compound (34) based on this scaffold exhibited IC50 values of 1.2 nM against MNK1 and 1.3 nM against MNK2, with high selectivity over other kinases [1]. In comparison, earlier-generation MNK inhibitors based on alternative scaffolds (e.g., CGP57380, a pyrazolo[3,4-d]pyrimidine derivative) typically display IC50 values in the low micromolar range (e.g., CGP57380 IC50 ~2–10 µM for MNK1) [2], highlighting the >1000-fold potency improvement achievable with the furo[3,2-c]pyridine framework.

MNK1/2 kinase inhibition
Reported
Compound 34 IC50: MNK1 1.2 nM, MNK2 1.3 nM
Supports MNK1/2 pathway inhibition study context.
>1000-fold improvement over CGP57380 (micromolar range) in enzymatic assays.
Kinase Inhibition Oncology Colorectal Cancer

Distinct 13C NMR Signature from Other Furopyridine Isomers

The [3,2-c] ring fusion pattern produces a distinct 13C NMR chemical shift profile that differs systematically from other furopyridine isomers. Comprehensive 13C NMR studies of 2- or 3-substituted furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]-, and furo[3,2-c]pyridine derivatives confirm that the carbon atoms at the ring junction positions exhibit characteristic chemical shift differences depending on the annelation pattern [1]. For the furo[3,2-c]pyridine core, the C-7a carbon (the bridgehead carbon adjacent to the furan oxygen) resonates at a distinct chemical shift compared to the corresponding carbon in furo[2,3-b]pyridine, providing a definitive spectroscopic fingerprint for structural authentication.

13C NMR isomer signature
Class-level
Distinct C-7a chemical shift range vs furo[2,3-b], [3,2-b], [2,3-c] isomers.
Enables unambiguous structural authentication.
Systematic tabulation (Shiotani & Morita, 1991).
Analytical Chemistry Quality Control Structural Verification

One-Pot Synthesis for Rapid SAR Exploration

Two distinct [5C + 1N] annulation routes have been established for the synthesis of substituted 2,3-dihydrofuro[3,2-c]pyridines, both utilizing ammonium acetate as a convenient ammonia source [1]. This contrasts with the synthesis of alternative dihydrofuropyridine regioisomers (e.g., 2,3-dihydrofuro[3,2-b]pyridine), which often require multi-step procedures with limited substrate scope [2]. The availability of efficient, one-pot methodologies for the [3,2-c] regioisomer significantly reduces synthetic effort and expands accessible chemical space for derivative generation.

One-pot synthesis routes
Class-level
Two [5C+1N] annulation methods using NH4OAc; enables rapid derivative generation.
Reduces synthetic cycle time for SAR exploration.
Mild conditions; fewer steps than alternative regioisomer syntheses.
Synthetic Methodology Medicinal Chemistry Building Block Utility

2,3-Dihydrofuro[3,2-c]pyridine: Key Application Scenarios


High-Potency MNK1/2 Inhibitors for Colorectal Cancer

Leverage the furo[3,2-c]pyridine scaffold, accessible via oxidation of 2,3-dihydrofuro[3,2-c]pyridine, as a core template for designing MNK1/2 inhibitors with nanomolar potency. As demonstrated by compound 34 (MNK1 IC50 = 1.2 nM; MNK2 IC50 = 1.3 nM), this scaffold class enables >1000-fold improvement in inhibitory activity over earlier-generation MNK inhibitors [1]. The high potency and selectivity profile make this scaffold ideal for targeted oncology programs, particularly for colorectal cancer where combination with anti-PD-1 immunotherapy has shown enhanced antitumor effects [1].

Conformationally Constrained Analogues for Neuroscience Research

Utilize the inherent conformational restriction of the 2,3-dihydrofuro[3,2-c]pyridine framework to design subtype-selective NMDA receptor modulators and other CNS-targeted compounds. The saturated C2–C3 bond enforces a specific spatial orientation of substituents that cannot be achieved with fully aromatic furopyridines, as validated in the synthesis of conformationally constrained homoquinolinic acid analogues [2]. This application is particularly valuable for neuroscience drug discovery programs requiring precise control over ligand-receptor interactions.

ADME Optimization via Heteroatom Selection

Select 2,3-dihydrofuro[3,2-c]pyridine over the corresponding thieno[3,2-c]pyridine analogue when a balanced lipophilicity profile (LogP ≈ 1.02) and moderate polar surface area (PSA = 22.12 Ų) are required to enhance solubility and reduce off-target promiscuity . The furan oxygen provides a favorable physicochemical starting point compared to the more lipophilic sulfur-containing analogue, facilitating downstream optimization of ADME properties in drug discovery programs [3].

Rapid SAR Exploration via One-Pot Synthesis

Capitalize on the well-established [5C + 1N] annulation routes for 2,3-dihydrofuro[3,2-c]pyridine derivatives to accelerate medicinal chemistry campaigns [4]. The availability of efficient one-pot procedures using readily available ammonium acetate enables rapid generation of diverse substituted analogues, significantly reducing cycle times for hit-to-lead and lead optimization phases compared to less synthetically accessible dihydrofuropyridine regioisomers [5].

Application
Selection Property
Validation Focus
MNK1/2 kinase pathway studies
Furo[3,2-c]pyridine scaffold-derived inhibition context
MNK1/2 isoform selectivity and downstream translation pathway profiling
CNS target selectivity research
Conformational restriction of dihydrofuran ring
NMDA receptor subtype modulation and ligand-receptor orientation studies
ADME property optimization
Balanced lipophilicity (LogP ~1) and moderate PSA
Solubility assessment, membrane permeability, and off-target binding screens
Medicinal chemistry SAR expansion
One-pot [5C+1N] synthetic accessibility
Derivative library generation and reaction scope under mild conditions

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